N-(2-Hydroxyethyl)lorazepam

Description

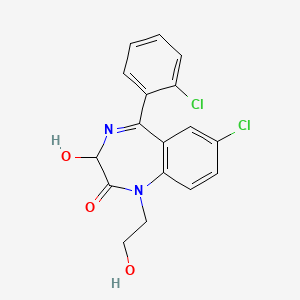

Structure

3D Structure

Properties

CAS No. |

51230-35-4 |

|---|---|

Molecular Formula |

C17H14Cl2N2O3 |

Molecular Weight |

365.2 g/mol |

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C17H14Cl2N2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |

InChI Key |

JTNDIFMEKHROLD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)Cl |

Synonyms |

7-chloro-5-(2-chlorophenyl)-1,3--dihydro-3-hydroxy-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one N-(2-hydroxyethyl)lorazepam SAS 632 SAS-632 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxyethyl Lorazepam and Analogues

Strategies for Hydroxylation at the N-1 Position

The introduction of a 2-hydroxyethyl group at the N-1 position of the lorazepam scaffold is a key synthetic challenge. This can be achieved through either direct functionalization or a more elaborate stepwise synthesis from suitable precursors.

Direct N-Functionalization Approaches

Direct N-functionalization of the lorazepam molecule presents a straightforward route to N-(2-Hydroxyethyl)lorazepam. This typically involves the reaction of lorazepam with a reagent that can introduce the 2-hydroxyethyl moiety.

One potential method is the N-alkylation of lorazepam with a suitable alkylating agent. A common strategy for introducing a hydroxyethyl (B10761427) group is the use of 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base. The base is crucial for deprotonating the N-1 amide of lorazepam, forming a nucleophilic anion that then attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the N-C bond. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. Common bases for such alkylations include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like triethylamine (B128534) (Et3N). The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

Another direct approach involves the reaction of lorazepam with ethylene (B1197577) oxide . Ethylene oxide is a highly reactive electrophile that can undergo ring-opening upon attack by a nucleophile. In this case, the deprotonated N-1 nitrogen of lorazepam would act as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This reaction is often catalyzed by a weak acid or base and results in the direct formation of the N-(2-hydroxyethyl) group. Care must be taken due to the high reactivity and hazardous nature of ethylene oxide.

Stepwise Synthesis from Precursors

An alternative to direct functionalization of lorazepam is a stepwise synthesis that builds the desired molecule from precursors already containing the N-(2-hydroxyethyl) group or a precursor to it. This approach can offer better control over the reaction and may be necessary if direct N-alkylation of lorazepam proves to be low-yielding or produces undesirable byproducts.

This strategy could begin with a precursor to the benzodiazepine (B76468) ring, such as a 2-aminobenzophenone (B122507) derivative. The synthesis of lorazepam itself often starts from 2-amino-5-chloro-2'-chlorobenzophenone. In a stepwise approach to this compound, this initial aminobenzophenone could be first N-alkylated with a protected 2-hydroxyethyl group, for example, using 2-(benzyloxy)ethyl bromide. Following the introduction of this protected group, the subsequent steps to form the benzodiazepine ring would be carried out. These steps typically involve reaction with an amino acid or its derivative, followed by cyclization. For instance, reaction with an α-amino acid ester, followed by heating, can lead to the formation of the seven-membered diazepine (B8756704) ring. Finally, deprotection of the hydroxyl group would yield the target compound.

This stepwise method, while longer, can be advantageous in avoiding potential side reactions at other functional groups within the lorazepam molecule during the N-alkylation step.

Derivatization of Lorazepam for N-2 Hydroxyethyl Moiety Introduction

While the primary focus is on the N-1 position, it is important to note that the provided outline refers to the "N-2" position. In the standard nomenclature of 1,4-benzodiazepines, the nitrogen atoms are at positions 1 and 4. It is possible that "N-2" is a typographical error and refers to the N-1 position, which is the common site for substitution. However, for the sake of completeness, if derivatization were to occur at a different nitrogen, it would involve a different set of synthetic considerations. Assuming "N-2" refers to the N-1 position as is chemically conventional for this class of compounds, the following sections detail relevant derivatization reactions.

Esterification Reactions

Esterification reactions are not a direct route to introduce an N-(2-hydroxyethyl) group. However, if a precursor containing a carboxylic acid at the N-1 position were synthesized, it could be esterified with ethylene glycol to form a hydroxyethyl ester. This would then require subsequent chemical reduction of the ester to the desired alcohol, which is a multi-step and less direct approach.

A more plausible, though indirect, involvement of esterification would be in the protection of the 3-hydroxyl group of lorazepam before attempting N-alkylation. This could prevent potential O-alkylation. For example, the 3-hydroxyl group could be acylated to form an ester, followed by N-alkylation, and then hydrolysis of the ester to regenerate the hydroxyl group. A patent for the preparation of lorazepam describes the formation of a 3-acetoxy derivative as an intermediate. google.com

Amidation and Alkylation Routes

As discussed in section 2.1.1., alkylation routes are the most direct and common methods for introducing an alkyl group, such as the 2-hydroxyethyl moiety, onto the nitrogen of the benzodiazepine ring. The success of this approach hinges on the selection of the appropriate alkylating agent, base, and reaction conditions to achieve selective N-alkylation.

Amidation is generally not a direct method for introducing an N-(2-hydroxyethyl) group. However, a synthetic strategy could be envisioned where a precursor is modified via an amidation reaction. For instance, a precursor with an N-1 carboxymethyl group could be reacted with 2-aminoethanol to form an amide linkage. This would result in a different chemical structure than this compound and is therefore outside the direct scope of this article.

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of novel, efficient, and environmentally friendly synthetic methods. In the context of synthesizing this compound and its analogues, several "green chemistry" principles could be applied.

The development of continuous flow synthesis for lorazepam has been reported, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. researchgate.net Applying flow chemistry to the N-alkylation of lorazepam could lead to higher yields, reduced reaction times, and safer handling of hazardous reagents like ethylene oxide.

The use of more environmentally benign solvents and catalysts is another key aspect of green chemistry. Research into the synthesis of benzodiazepine derivatives has explored the use of various catalysts, including solid acid catalysts and phase-transfer catalysts, which can facilitate reactions under milder conditions and allow for easier separation and recycling of the catalyst. nih.gov For the N-alkylation of lorazepam, exploring the use of greener solvents such as ionic liquids or supercritical fluids could reduce the reliance on volatile organic compounds.

Below is a table summarizing the key reagents and their roles in the potential synthesis of this compound.

| Reagent | Role | Relevant Synthetic Section |

| Lorazepam | Starting material | 2.1.1., 2.2.2. |

| 2-Chloroethanol | Alkylating agent | 2.1.1. |

| Ethylene Oxide | Alkylating agent | 2.1.1. |

| Sodium Hydride (NaH) | Base | 2.1.1. |

| Potassium Carbonate (K2CO3) | Base | 2.1.1. |

| 2-Amino-5-chloro-2'-chlorobenzophenone | Precursor | 2.1.2. |

| Dimethylformamide (DMF) | Solvent | 2.1.1. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), including benzodiazepines, offering enhanced safety, efficiency, and scalability over traditional batch processes. nih.govresearchgate.net For the synthesis of lorazepam and its analogues, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing reactive intermediates and improving product purity. acs.orgacs.org

A reported five-step continuous flow synthesis of lorazepam provides a blueprint that can be adapted for this compound. acs.orgresearchgate.net This sequence includes N-acylation, diazepine ring closure, imine N-oxidation, a Polonovski-type rearrangement, and hydrolysis. acs.orgresearchgate.net The total residence time for the entire lorazepam sequence was reported to be as low as 72.5 minutes. acs.org

To produce this compound, a potential synthetic modification would involve the N-alkylation of a suitable benzodiazepine precursor. This step, the introduction of the 2-hydroxyethyl group onto the nitrogen at position 1 of the benzodiazepine ring, could be integrated into a telescoped flow process. The use of microreactors in such a setup can improve heat and mass transfer, leading to faster reaction times and higher yields compared to batch methods. nih.gov For instance, the synthesis of various benzodiazepines has been successfully demonstrated in flow, achieving gram-scale production without the need for intermediate purification steps. researchgate.netrsc.org

Table 1: Potential Reaction Steps in Continuous Flow Synthesis

| Step | Reaction Type | Key Reagents/Conditions | Relevance to this compound |

|---|---|---|---|

| 1 | N-Acylation | 2-amino-2',5-dichlorobenzophenone, Chloroacetyl chloride | Forms the initial amide precursor. jopcr.comgpatindia.com |

| 2 | Ring Closure | Ammonia or Urotropine/Ammonium Acetate (B1210297) | Forms the seven-membered diazepine ring. researchgate.netgoogle.com |

| 3 | N-Oxidation | Hydrogen Peroxide or m-CPBA | Prepares the molecule for hydroxylation. acs.orggoogle.com |

| 4 | Polonovski Rearrangement | Acetic Anhydride | Introduces the 3-acetoxy group. gpatindia.com |

| 5 | Hydrolysis | Base (e.g., K2CO3) or Acid | Forms the 3-hydroxy group of the lorazepam core. jopcr.com |

| 6 | N-Alkylation | 2-Bromoethanol or Ethylene Oxide | Attaches the 2-hydroxyethyl group to the N1 position. |

Catalyst Development for Enhanced Selectivity and Yield

Catalysis is central to the efficient synthesis of benzodiazepines. For this compound, catalysts play a crucial role in several key transformations, including the formation of the benzodiazepine core and the specific introduction of functional groups.

The synthesis of 1,4-benzodiazepines often relies on acid or base catalysis for the cyclization step. ekb.eg Modern approaches, however, utilize a variety of more sophisticated catalysts to improve outcomes. Solid acid catalysts, such as H-MCM-22 zeolite, have been employed for the condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines, demonstrating high yields, short reaction times, and catalyst recyclability. nih.govnih.gov For the synthesis of 1,4-benzodiazepines, palladium-based catalysts are widely used, particularly for C-N bond-forming reactions like the Buchwald-Hartwig amination, which can be used to construct the diazepine ring. mdpi.com

A critical step for producing the lorazepam scaffold is the introduction of the hydroxyl group at the C3 position. One efficient method involves an iodine-catalyzed acetoxylation reaction using potassium acetate and potassium peroxydisulfate (B1198043) as an oxidant. researchgate.netacs.org This approach yields the 3-acetoxy intermediate, which is then hydrolyzed to the final 3-hydroxy product with high purity (>99.8%). acs.org

For the synthesis of N-substituted analogues, biocatalysis using imine reductases (IREDs) has shown promise for the stereodivergent synthesis of related heterocyclic structures, offering excellent yields and stereoselectivity. bohrium.com While not specifically reported for this compound, this technology represents a frontier in catalyst development for producing chiral benzodiazepine derivatives.

Table 2: Catalysts in Benzodiazepine Synthesis

| Catalyst Type | Example | Application | Advantages |

|---|---|---|---|

| Homogeneous Catalyst | Molecular Iodine (I₂) | C3-Acetoxylation of the benzodiazepine ring. researchgate.netacs.org | High efficiency and yields for 3-hydroxybenzodiazepines. acs.org |

| Transition Metal Catalyst | Palladium Complexes (e.g., Pd₂(dba)₃) | Intramolecular C-N coupling (Buchwald-Hartwig). mdpi.com | Versatile for forming the diazepine ring with various substituents. mdpi.com |

| Heterogeneous Catalyst | H-MCM-22 (Zeolite) | Condensation/cyclization for benzodiazepine synthesis. nih.gov | Recyclable, environmentally friendly, high yield. nih.govnih.gov |

| Biocatalyst | Imine Reductases (IREDs) | Asymmetric reduction of imines for chiral amine synthesis. bohrium.com | High stereoselectivity, mild reaction conditions. bohrium.com |

Process Optimization and Scale-Up Considerations in Chemical Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous process optimization and scale-up studies. For this compound, this involves maximizing throughput while maintaining product quality and ensuring process safety. High-throughput experimentation (HTE) workflows are often used to rapidly screen various reaction conditions (e.g., solvents, bases, temperatures) to identify an optimal synthetic sequence. acs.orgresearchgate.net

A key consideration in the scale-up of lorazepam synthesis is the management of potentially hazardous reagents and intermediates. The use of continuous flow processing mitigates many of these risks by minimizing the volume of reactive material at any given time. acs.org For the synthesis of lorazepam, each of the five steps—N-acylation, ring closure, N-oxidation, rearrangement, and hydrolysis—was individually optimized before being integrated into a continuous sequence. acs.orgresearchgate.net

Crystallization is a critical downstream process for purification and isolation. A patented method for lorazepam purification involves sequential crystallization from ethanol (B145695) and ethyl acetate to achieve the desired purity. google.com The crude product is first treated with formic acid and activated carbon in hot ethanol, followed by cooling to crystallize. A second recrystallization from ethyl acetate yields the final high-purity product. google.com Such multi-step purification procedures would be essential for ensuring the quality of this compound, removing process-related impurities and unreacted starting materials.

Impurity Profiling and Control in Synthetic Development

Impurity profiling is a critical component of drug development, mandated by regulatory authorities to ensure the safety and efficacy of the final product. researchgate.netijnrd.org An impurity is any component present in the drug substance that is not the desired chemical entity. ijnrd.org For this compound, impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation.

The synthesis of lorazepam provides insight into potential impurities. A comprehensive analysis of the five-step flow synthesis of lorazepam identified key by-products at each stage, allowing for the optimization of each step to maximize the purity of the desired product, ultimately achieving over 99% purity. acs.orgresearchgate.net Common impurities in benzodiazepine synthesis can include unreacted starting materials like 2-amino-2',5-dichlorobenzophenone, intermediates from incomplete cyclization, or products from undesired side reactions. jopcr.comgoogle.com

Modern analytical techniques are essential for robust impurity profiling. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the primary tools used to separate, identify, and quantify impurities. acs.orgijprajournal.com Developing and validating these analytical methods is a crucial part of the synthetic process development to ensure that all potential impurities are controlled within acceptable limits as defined by international guidelines. researchgate.net

Metabolism and Biotransformation Studies of N 2 Hydroxyethyl Lorazepam

Enzymatic Pathways Involved in Biotransformation

The biotransformation of benzodiazepines typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Cytochrome P450-Mediated Hydroxylation (in vitro/animal models)

While the parent compound, lorazepam, does not undergo significant oxidative metabolism by cytochrome P450 (CYP) enzymes, the presence of the N-hydroxyethyl group in N-(2-Hydroxyethyl)lorazepam introduces a potential site for CYP-mediated oxidation. In studies with other N-substituted benzodiazepines, N-dealkylation is a common metabolic pathway. For instance, the biotransformation of N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE) involves N-deethylation to an N-(2-hydroxyethyl) intermediate, which is then further metabolized. This suggests that this compound could potentially undergo hydroxylation on the ethyl group or even cleavage of the entire hydroxyethyl (B10761427) side chain.

Furthermore, minor metabolites of lorazepam itself include two hydroxylorazepam isomers, one of which involves hydroxylation on the fused chlorobenzene (B131634) ring, indicating that aromatic hydroxylation by CYP enzymes is a possible, albeit minor, pathway for this class of compounds.

Table 1: Potential Cytochrome P450-Mediated Reactions for this compound

| Reaction Type | Potential Site on this compound | Expected Outcome |

| Aliphatic Hydroxylation | Hydroxyethyl side chain | Formation of a diol metabolite |

| N-Dealkylation | N-1 position | Cleavage of the hydroxyethyl group to form lorazepam |

| Aromatic Hydroxylation | Phenyl or fused chlorobenzene ring | Formation of phenolic metabolites |

Glucuronidation and Other Conjugation Pathways (in vitro/animal models)

The primary metabolic pathway for lorazepam is glucuronidation at its 3-hydroxy group, forming the inactive metabolite lorazepam-3-O-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT2B4, UGT2B7, and UGT2B15. Given the structural similarity, it is highly probable that this compound also undergoes extensive glucuronidation at the 3-hydroxy position.

Additionally, the terminal hydroxyl group of the N-1 hydroxyethyl side chain presents a second potential site for glucuronidation. O-glucuronidation of alcoholic hydroxyl groups is a common conjugation reaction.

Table 2: Potential Glucuronidation Pathways for this compound

| Conjugation Site | Catalyzing Enzymes (Predicted) | Resulting Metabolite |

| 3-Hydroxy Group | UGT2B4, UGT2B7, UGT2B15 | This compound-3-O-glucuronide |

| 2-Hydroxyethyl Group | Various UGTs | N-(2-O-Glucuronyl-ethyl)lorazepam |

Identification and Structural Elucidation of Metabolites (in vitro/animal models)

Based on the enzymatic pathways discussed, a number of potential metabolites for this compound can be postulated.

Primary Metabolites

The primary metabolites would likely result from a single metabolic transformation.

This compound-3-O-glucuronide: Expected to be a major metabolite, formed by conjugation at the 3-hydroxy position.

Lorazepam: Formed via N-dealkylation of the hydroxyethyl group. This would then be further metabolized to lorazepam-3-O-glucuronide.

Hydroxylated derivatives: Resulting from CYP-mediated oxidation on the aromatic rings or the aliphatic side chain.

Secondary and Downstream Metabolites

Secondary metabolites would arise from further biotransformation of the primary metabolites.

Lorazepam-3-O-glucuronide: As a downstream metabolite from the initial formation of lorazepam.

Di-glucuronidated conjugate: If both the 3-hydroxy and the N-hydroxyethyl groups undergo glucuronidation.

Glucuronides of hydroxylated metabolites: The products of initial CYP-mediated hydroxylation could subsequently be conjugated with glucuronic acid.

Quinazolinone and quinazoline (B50416) carboxylic acid derivatives: These are known minor metabolites of lorazepam and could potentially be formed from this compound as well.

Species-Specific Metabolic Profiles (in vitro/animal models)

There are no direct studies comparing the metabolism of this compound across different species. However, significant species differences have been observed for the parent compound, lorazepam.

In humans, dogs, and miniature swine, the major metabolite of lorazepam is lorazepam glucuronide. In contrast, the primary biotransformation product in rats is a dihydrodiol derivative. The pattern of biotransformation in rats also appears to be dose-dependent, producing a wider range of metabolites compared to the predominance of the glucuronide in other species. These findings underscore the importance of conducting species-specific metabolic studies for any new derivative, as the metabolic profile in one species may not be predictive of another.

Table 3: Known Species Differences in the Metabolism of Lorazepam (Parent Compound)

| Species | Major Metabolite |

| Human | Lorazepam glucuronide |

| Dog | Lorazepam glucuronide |

| Miniature Swine | Lorazepam glucuronide |

| Rat | Dihydrodiol derivative |

| Cat | Slower absorption compared to other species |

Information regarding the metabolism and biotransformation of this compound is not available in publicly accessible scientific literature.

Extensive searches of scholarly databases and scientific publications have been conducted to gather information concerning the metabolic pathways and biotransformation of the chemical compound this compound. These searches, however, did not yield any specific data, research findings, or detailed studies on this particular subject.

The focus of existing research literature is predominantly on the metabolism of its parent compound, lorazepam. Information is readily available on the enzymatic processes, such as glucuronidation, that lorazepam undergoes. However, specific details regarding the biotransformation rates of this compound, the factors that might influence these rates (such as enzyme induction or inhibition), or its potential role as a metabolite of other benzodiazepines are not documented in the available scientific record.

Consequently, it is not possible to provide an article that adheres to the requested outline and focuses solely on the metabolism and biotransformation of this compound. The absence of primary research on this specific compound prevents a scientifically accurate and informative discussion on the proposed topics.

Analytical Methodologies for N 2 Hydroxyethyl Lorazepam Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-(2-Hydroxyethyl)lorazepam, enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the primary techniques utilized.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of benzodiazepines and their metabolites, including this compound. nih.govuu.nl Reversed-phase (RP) HPLC is the most common modality, offering excellent separation capabilities. medipol.edu.trijapc.com

Method development for the HPLC analysis of lorazepam and its metabolites often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), to achieve the desired separation. medipol.edu.trijapc.com The stationary phase, most commonly a C18 column, provides the hydrophobic interactions necessary for the retention and separation of these compounds. medipol.edu.trijapc.com Detection is frequently accomplished using a UV detector, with the wavelength set to maximize the absorbance of the benzodiazepine (B76468) ring system. medipol.edu.trijapc.com For enhanced sensitivity and specificity, particularly in biological matrices, HPLC is often coupled with mass spectrometry (LC-MS/MS). uu.nlnih.govresearchgate.netnih.govscispace.com

| Parameter | HPLC Method for Lorazepam and Related Compounds |

| Column | ODS reverse phase C18 (150x4.0mm, 3μm) medipol.edu.tr |

| Mobile Phase | 20 mM KH2PO4 buffer and methyl cyanide (6:4, v/v) medipol.edu.tr |

| Flow Rate | 1.0 ml/min sielc.com |

| Detection | UV at 220 nm medipol.edu.tr |

| Internal Standard | Phenytoin medipol.edu.tr |

This table presents a typical HPLC method for the analysis of lorazepam, which can be adapted for this compound.

Gas chromatography (GC) is another powerful technique for the analysis of benzodiazepines. However, due to the thermal instability and low volatility of many benzodiazepines and their metabolites, derivatization is often a necessary step prior to GC analysis. nih.govnist.gov Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing the compound's volatility and thermal stability. nih.govnist.govnih.govresearchgate.net

The derivatized analytes are then separated on a capillary column, typically with a non-polar stationary phase, and detected by a mass spectrometer (GC-MS). nih.govnih.gov GC-MS provides high sensitivity and specificity, allowing for the confident identification and quantification of this compound in various samples. nih.govnih.gov

| Parameter | GC-MS Method for Benzodiazepine Metabolites |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) nih.govnih.gov |

| Column | Polydimethylsiloxane capillary column |

| Injection Mode | On-column injection libretexts.org |

| Detection | Mass Spectrometry (Scan and/or SIM mode) nih.govnih.gov |

This table outlines a general GC-MS method with derivatization applicable to the analysis of this compound.

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective screening method for the preliminary identification of benzodiazepines and their metabolites. forensics.org.myunodc.orgjistox.in In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate by capillary action. forensics.org.myunodc.org Different compounds will travel at different rates, resulting in their separation.

For benzodiazepines, various solvent systems can be employed to achieve separation. forensics.org.myjistox.in Visualization of the separated spots can be achieved under UV light or by spraying with a suitable chromogenic reagent. unodc.org While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis by comparing the size and intensity of the sample spot to that of a standard. nih.gov It is important to note that TLC methods may lack the specificity to distinguish between closely related metabolites. oup.com

| Parameter | TLC Method for Benzodiazepine Screening |

| Stationary Phase | Silica gel G UV254 pre-coated plates forensics.org.my |

| Mobile Phase | Various, e.g., Benzene: Acetonitrile: Methanol (8:1:1) jistox.in |

| Visualization | UV light (254 nm) or spraying with iodine-potassium iodide reagent unodc.orgjistox.in |

This table describes a general TLC system for the screening of benzodiazepines, which can be used for the initial detection of this compound.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and detailed analysis of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools in this regard.

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a highly sensitive and specific method for both the quantification and structural confirmation of this compound. nih.govuu.nlnih.gov In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for its identification. For this compound, the fragmentation would involve characteristic losses from the molecular ion, such as the loss of the hydroxyethyl (B10761427) group or cleavage of the benzodiazepine ring system. researchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.govresearchgate.netnih.gov This technique is particularly valuable for quantifying low levels of the analyte in complex biological matrices. researchgate.netscispace.comnih.gov

| Parameter | Predicted MS Data for this compound |

| Molecular Formula | C17H14Cl2N2O3 uni.lu |

| Monoisotopic Mass | 364.03815 Da uni.lu |

| Predicted [M+H]+ | 365.04543 uni.lu |

| Predicted [M+Na]+ | 387.02737 uni.lu |

This table presents predicted mass spectrometry data for this compound, which is useful for its identification in MS analysis. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules, including this compound. ula.vejopcr.com ¹H NMR and ¹³C NMR are the most common types of NMR experiments. jopcr.com

NMR spectroscopy provides detailed information about the chemical environment of each atom within a molecule. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the complete assignment of the molecular structure. ula.ve While NMR is generally less sensitive than mass spectrometry, it is unparalleled in its ability to provide definitive structural information without the need for a reference standard of the exact compound. ula.ve Although specific NMR data for this compound is not widely published, the principles of NMR analysis of related benzodiazepines can be applied for its structural characterization. jopcr.comresearchgate.net

| Technique | Application for this compound |

| ¹H NMR | Provides information on the number and types of protons, their connectivity, and stereochemical relationships. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (e.g., COSY, HSQC) | Used to establish correlations between protons and carbons, aiding in the complete structural assignment. |

This table outlines the application of various NMR techniques for the structural analysis of this compound.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a classical analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. For a compound like this compound, which contains chromophoric structures within its benzodiazepine core, this method can be applied for quantification. ontosight.ai The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

In practice, a pure standard of this compound would be dissolved in a suitable solvent, and its UV spectrum would be scanned to determine the wavelength of maximum absorbance (λmax). This λmax is then used to create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While modern techniques like chromatography are often preferred for their higher specificity, UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of bulk substances or in simple solutions. researchgate.net For related compounds like lorazepam, derivative spectrophotometry has also been used to resolve spectral overlap in mixtures, enhancing its utility. ekb.eg

Table 1: Illustrative UV Spectrophotometric Parameters for Benzodiazepine Analysis This table provides example data for the parent compound, lorazepam, as specific data for this compound is not widely published. It illustrates the typical parameters measured.

| Compound | Solvent | Wavelength of Maximum Absorbance (λmax) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Lorazepam | Methanol | ~230 nm | N/A | austinpublishinggroup.com |

| Lorazepam | N/A | N/A | 20-200 mg/L | ekb.eg |

Sample Preparation Techniques for Complex Matrices (for research purposes)

Extracting this compound from complex biological matrices like blood, plasma, or urine is a critical prerequisite for accurate analysis. nih.govnih.gov Sample preparation aims to isolate the analyte from interfering substances, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument.

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. zinsser-analytic.com For benzodiazepines, the pH of the aqueous sample is often adjusted to optimize the partitioning of the analyte into the organic phase. A "salting-out" agent may also be added to the aqueous layer to decrease the solubility of the analyte and further drive it into the organic solvent. researchgate.net After mixing and separation of the phases, the organic layer containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. mdpi.com

Table 2: Example LLE Conditions for Benzodiazepine Extraction

| Analyte(s) | Matrix | Extraction Solvent | Key Conditions | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Lorazepam and other benzodiazepines | Human Plasma | Methanol | Simple protein precipitation/extraction | >85% | mdpi.com |

| Five Benzodiazepines | Beverages | Acetonitrile | Low-Temperature Partitioning (LLE-LTP) | 80-110% | nih.gov |

| Oxazepam and Lorazepam | Urine | 1-Octanol | Hollow Fiber LPME | 88-102% | nih.gov |

Solid-phase extraction is a highly selective and efficient sample preparation technique that has largely replaced LLE for many applications. uoa.gr The process involves passing a liquid sample through a solid sorbent material, usually packed in a cartridge or a 96-well plate. icpms.cz The analyte of interest is retained on the sorbent while impurities are washed away. Finally, the analyte is eluted from the sorbent with a small volume of a strong organic solvent. uoa.gr

For benzodiazepines like lorazepam and its derivatives, reversed-phase sorbents such as C18 are commonly used. chromatographyonline.commedipol.edu.tr The general steps include:

Conditioning: The sorbent is treated with a solvent like methanol followed by water or a buffer to activate it. medipol.edu.tr

Loading: The pre-treated sample is passed through the sorbent, where the analyte adsorbs. medipol.edu.tr

Washing: Interfering compounds are washed from the sorbent with a weak solvent. scispace.com

Elution: The target analyte is desorbed and collected using a strong organic solvent. icpms.czscispace.com

SPE methods result in cleaner extracts, higher recovery rates, and reduced solvent consumption compared to LLE. chromatographyonline.com

In recent years, several miniaturized extraction techniques have been developed to further reduce solvent use and sample volume, aligning with the principles of green chemistry. frontiersin.orgtaylorfrancis.com These methods are highly efficient for pre-concentrating trace analytes.

Solid-Phase Microextraction (SPME): SPME uses a fused silica fiber coated with a thin layer of a sorbent material. frontiersin.org The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), where analytes adsorb onto the coating. The fiber is then transferred directly to the injection port of a gas chromatograph or desorbed into a solvent for liquid chromatography. nih.gov

Liquid-Phase Microextraction (LPME): This technique uses a micro-volume of an extraction solvent. nih.gov One common variant is Hollow-Fiber LPME (HF-LPME), where the extracting solvent is held within the pores of a porous hollow fiber. The analytes are extracted from the sample, through the supported liquid membrane, and into an acceptor solution inside the fiber. This method provides very high enrichment factors and clean extracts. nih.gov

Method Validation and Quality Control in Analytical Research

To ensure that an analytical method produces reliable and accurate results, it must be validated. researchgate.net Method validation is a process that demonstrates that a procedure is suitable for its intended purpose. Key parameters evaluated include sensitivity, specificity, and selectivity. researchgate.net

Sensitivity refers to the ability of a method to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision. researchgate.net

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. austinpublishinggroup.com In chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. austinpublishinggroup.com

Selectivity is a measure of how capable the method is of distinguishing the analyte from other substances. While often used interchangeably with specificity, selectivity describes the ability to separate and quantify the analyte from other compounds in the sample. High-resolution chromatographic systems coupled with mass spectrometry (LC-MS/MS) offer a very high degree of selectivity and are considered a gold standard for toxicological analysis. nih.govresearchgate.net

Table 3: Reported Method Validation Parameters for Lorazepam Analysis in Various Matrices This table presents a compilation of validation data for the parent compound, lorazepam, from various research studies to illustrate the performance characteristics of a validated analytical method.

| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Human Plasma | 2.86 ng/mL | 8.67 ng/mL | 94.7-98.3 | medipol.edu.tr |

| RP-HPLC | Pharmaceutical Formulation | 0.0008 µg/ml | 0.0002 µg/ml | 94.80 | researchgate.net |

| RPLC | Plasma | 2.09 ng/mL | 6.90 ng/mL | >85.0 | mdpi.com |

| LC-MS/MS | Urine | Confirmation Cutoff: 50 µg/L | N/A | researchgate.net |

Accuracy, Precision, and Linearity

The validation of an analytical method is a comprehensive process that establishes its suitability for a particular purpose. gmpua.com According to the International Council for Harmonisation (ICH) guidelines, accuracy, precision, and linearity are fundamental parameters that must be thoroughly evaluated. europa.eu

Accuracy refers to the closeness of the measured value to the true value. europa.eu For this compound, this is typically assessed by analyzing spiked samples with known concentrations of the analyte. europa.eu The results are usually expressed as the percentage recovery. europa.eu For instance, in a high-performance liquid chromatography (HPLC) method developed for the simultaneous analysis of medazepam and lorazepam, recovery values for lorazepam were reported to be between 96.20% and 98.25%. medipol.edu.tr Another study on lorazepam tablets using reverse-phase UPLC showed recovery results indicating the method's accuracy without interference from excipients. austinpublishinggroup.com

Precision evaluates the degree of scatter between a series of measurements of the same homogeneous sample. europa.eu It is often expressed as the relative standard deviation (RSD). chromatographyonline.com Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). europa.euchromatographyonline.com In a validated HPLC method for lorazepam, the relative standard deviations for precision were less than 4.11%. medipol.edu.tr Another study reported that for lorazepam and its related compounds, the %RSD for system suitability was less than 3.0%, demonstrating good precision. austinpublishinggroup.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is determined by analyzing a series of dilutions of a standard solution and plotting the response against the concentration. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1 being desirable. gmpua.com A study on lorazepam using HPLC demonstrated linearity with a determination of coefficients value (r²) of 0.9983 for a concentration range of 20-300 ng/mL. medipol.edu.tr

The following table summarizes typical validation parameters for the analysis of lorazepam, which can be extrapolated to its metabolite, this compound.

| Validation Parameter | Typical Acceptance Criteria | Reported Values for Lorazepam Analysis |

| Accuracy (% Recovery) | 98-102% | 96.20% - 98.25% medipol.edu.tr |

| Precision (% RSD) | < 2% for assay, < 15% for impurities | < 4.11% medipol.edu.tr, < 3.0% austinpublishinggroup.com |

| Linearity (r²) | > 0.99 | 0.9983 medipol.edu.tr |

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. europa.eu For chromatographic methods, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. austinpublishinggroup.com A study on lorazepam tablets demonstrated robustness by varying the flow rate, column temperature, and organic mobile phase ratio, with the resolution between impurities remaining greater than 2.0 and the %RSD for system suitability being less than 3.0%. austinpublishinggroup.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, and different days. While not always explicitly separated from robustness in all guidelines, it is an important consideration for method transfer between laboratories.

Application of Certified Reference Materials and Isotope-Labeled Standards

The use of certified reference materials (CRMs) and isotope-labeled standards is paramount for ensuring the accuracy and reliability of quantitative analytical methods for this compound.

Certified Reference Materials (CRMs) are "gold standard" materials that are characterized for their property values with a high degree of certainty and traceability to an international standard. caymanchem.combertin-bioreagent.com They are used for calibration, validation, and quality control. bertin-bioreagent.com Several suppliers offer CRMs for lorazepam and its metabolites, which are manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards. caymanchem.combertin-bioreagent.com These materials come with a certificate of analysis that provides the certified property values and their associated uncertainties. caymanchem.com

Isotope-Labeled Standards , such as deuterated (e.g., Lorazepam-d4) or ¹³C-labeled (e.g., Lorazepam-¹³C₂-d₄) analogs, are widely used as internal standards in mass spectrometry-based methods like GC-MS and LC-MS/MS. researchgate.netbertin-bioreagent.com These standards are chemically identical to the analyte but have a different mass, allowing for their differentiation in the mass spectrometer. The use of stable isotope-labeled internal standards is considered the best practice for quantitative analysis as they can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the method. nih.gov For example, Lorazepam-¹³C₂-d₄ is intended for use as an internal standard for the quantification of lorazepam by GC- or LC-MS. bertin-bioreagent.com The strategic placement of isotopes, such as deuterium (B1214612) on the 2-chlorophenyl substituent of the benzodiazepine core in Lorazepam-d4, ensures a distinct mass signature with minimal impact on the compound's chemical properties.

The availability and application of these high-quality reference materials are fundamental to the development and validation of robust and reliable analytical methods for this compound in various research and regulatory settings.

Preclinical Pharmacological Investigations of N 2 Hydroxyethyl Lorazepam Mechanism Oriented

Molecular Interactions and Receptor Binding Studies (in vitro)

No specific in vitro studies detailing the molecular interactions or receptor binding profile of N-(2-Hydroxyethyl)lorazepam were found. Research in this area would typically elucidate the compound's primary molecular targets.

There is no available data from radioligand binding assays or other experimental techniques to define the binding affinity (Ki) of this compound for various GABA(A) receptor subtypes. As a benzodiazepine (B76468) derivative, it is presumed to interact with the benzodiazepine binding site located at the interface of α and γ subunits on the GABA(A) receptor. ontosight.airesearchgate.netnih.gov The parent compound, lorazepam, is known to have a high affinity for GABA(A) receptors. wikipedia.orghhs.gov However, the influence of the N-(2-hydroxyethyl) substitution on binding affinity and subtype selectivity (e.g., for receptors containing α1, α2, α3, or α5 subunits) remains uncharacterized in the available literature.

Table 1: Hypothetical GABA(A) Receptor Subtype Affinity Profile for this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

| This table is for illustrative purposes only. No experimental data for this compound has been reported. |

Specific studies on the allosteric modulatory properties of this compound at ligand-gated ion channels are absent from the scientific literature. Benzodiazepines typically act as positive allosteric modulators (PAMs) of the GABA(A) receptor, enhancing the effect of the neurotransmitter GABA by increasing the frequency of chloride channel opening. wikipedia.orgdrugbank.com This potentiation of GABAergic inhibition is central to their pharmacological effects. hhs.gov Research would be required to determine if this compound acts as a positive, negative, or silent allosteric modulator and to quantify its efficacy and potency at different GABA(A) receptor subtypes.

Enzyme Inhibition and Activation Profiles (in vitro)

No data from in vitro enzyme assays for this compound could be located. Such investigations would screen the compound against a panel of enzymes to identify potential off-target interactions and to understand its metabolic pathway. For instance, the metabolism of its parent compound, lorazepam, primarily involves glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, with minimal interaction with the cytochrome P450 system. ncats.iomedsafe.govt.nz It is unknown if the N-(2-hydroxyethyl) group alters this metabolic profile or confers any inhibitory or activating effects on key enzymes.

Table 2: Illustrative Enzyme Interaction Profile for this compound

| Enzyme/Target | Activity (e.g., IC50, EC50) |

| Cytochrome P450 Isoforms | Data not available |

| UGT Isoforms | Data not available |

| Other Kinases/Proteases | Data not available |

| This table is for illustrative purposes only, as no specific data for this compound is available. |

Cellular Assays and In Vitro Model Systems

There are no published studies using cellular assays or in vitro model systems to investigate the pharmacological effects of this compound. These models are crucial for understanding how receptor binding translates into cellular and network-level activity.

No research has been published on the effects of this compound in neuronal cell cultures, such as primary cortical neurons or cell lines like Neuro-2a. upenn.eduatcc.org Such studies are used to assess a compound's impact on neuronal viability, synaptic function, and electrophysiological properties. For example, experiments could measure changes in neuronal firing or synaptic currents in response to the compound, providing insight into its functional consequences at a cellular level. scholasticahq.com

The effects of this compound have not been evaluated in organotypic slice cultures. This ex vivo technique maintains the three-dimensional cytoarchitecture of brain regions like the hippocampus or cortex, offering a more complex model than dissociated cell cultures. nc3rs.org.uknih.govnih.gov Organotypic cultures are valuable for studying how a compound alters synaptic plasticity, network oscillations, and neuronal circuitry in a system that preserves local connections. nih.govmdpi.com The lack of such studies means the impact of this compound on integrated neural networks remains unknown.

Structure-Activity Relationship (SAR) Studies for this compound

The pharmacological activity of benzodiazepines is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies explore how modifications to the benzodiazepine scaffold influence their biological effects.

The addition of a 2-hydroxyethyl group at the N1 position of the benzodiazepine ring, as seen in this compound, represents a key structural modification. Generally, for benzodiazepines, substitution at the N1 position with small alkyl or haloalkyl groups can increase the potency of the compound. The introduction of a polar hydroxyethyl (B10761427) group at this position is less common and its effects on binding affinity and selectivity are not as extensively documented as other substitutions.

A preclinical study in rats directly compared the central nervous system activities of this compound (also referred to as SAS 632) with its parent compound, lorazepam. scite.ai This study provides the most direct insight into the pharmacological consequences of the N1-hydroxyethyl substitution.

Below is a table summarizing the general structure-activity relationships for the benzodiazepine class, which provides a framework for understanding the potential impact of various substitutions.

| Structural Position | General Effect of Substitution on Activity | Example Substituent in Lorazepam | Modification in this compound |

| N1 Position | Small alkyl groups can increase potency. | Hydrogen | 2-Hydroxyethyl group |

| Position 7 | An electron-withdrawing group (e.g., Cl, NO2) is crucial for high activity. | Chloro (Cl) | Chloro (Cl) |

| Position 5 | A phenyl ring at this position contributes to activity. | 2-Chlorophenyl | 2-Chlorophenyl |

| Position 3 | A hydroxyl group can lead to faster metabolism and shorter duration of action. | Hydroxyl (OH) | Hydroxyl (OH) |

| Position 2' of the Phenyl Ring | An electron-withdrawing group can enhance activity. | Chloro (Cl) | Chloro (Cl) |

This table is based on established general SAR principles for the benzodiazepine class of compounds.

Target Identification and Validation Beyond GABA(A) Receptors

The primary pharmacological target for benzodiazepines is unequivocally the GABA(A) receptor. ontosight.ainih.gov However, some benzodiazepines have been shown to interact with other receptors, such as the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO). pharmgkb.org These interactions are generally considered secondary to their main effects mediated through GABA(A) receptors.

With regard to this compound specifically, there is a significant lack of published preclinical research investigating its potential off-target activities. Standard preclinical drug development pipelines often include broad receptor screening panels to identify potential off-target interactions that could lead to unforeseen side effects or novel therapeutic applications. eurofinsdiscovery.com However, the results of any such screening for this compound are not available in the public scientific literature.

Therefore, at present, there is no validated evidence to suggest that this compound has any clinically relevant molecular targets beyond the GABA(A) receptor complex. Future research, including comprehensive binding and functional assays against a wide range of receptors and enzymes, would be necessary to explore the possibility of such off-target interactions.

Degradation Pathways and Stability Studies of N 2 Hydroxyethyl Lorazepam

Hydrolytic Degradation Mechanisms (acidic, neutral, basic conditions)

Under acidic conditions, lorazepam is known to undergo hydrolysis, leading to the opening of the diazepine (B8756704) ring. nih.gov A primary degradation product identified in acidic hydrolysis of lorazepam is 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde. researchgate.net This occurs through a rearrangement following the initial hydrolytic cleavage. It is highly probable that N-(2-Hydroxyethyl)lorazepam would follow a similar pathway, as the N1-substituent is unlikely to prevent this acid-catalyzed rearrangement.

In neutral and basic conditions, the degradation of benzodiazepines can also occur, though the specific pathways may differ. For lorazepam, degradation under basic conditions has been shown to yield impurities such as those designated as Impurity B and C in some studies. austinpublishinggroup.com While the exact structures of these are proprietary, it points to the susceptibility of the lactam and imine bonds within the benzodiazepine (B76468) structure to basic hydrolysis. The presence of the N-(2-hydroxyethyl) group is not expected to fundamentally alter these core degradation susceptibilities.

Identification of Hydrolysis Products

| Predicted Hydrolysis Product | Parent Compound | Condition |

| 1-(2-Hydroxyethyl)-6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde | This compound | Acidic |

| 2-Amino-5-chloro-N-(2-hydroxyethyl)benzophenone | This compound | Acidic/Basic |

It is important to note that these are hypothesized products, and their definitive identification would require dedicated experimental studies on this compound.

Kinetic Studies of Degradation

Specific kinetic data for the degradation of this compound are not available in the public domain. For the parent compound, lorazepam, kinetic studies of acidic hydrolysis have been performed, demonstrating that the degradation follows pseudo-first-order kinetics. researchgate.net It is plausible that the hydrolysis of this compound would also follow similar kinetics, although the rate constants would likely differ due to the electronic and steric effects of the N-(2-hydroxyethyl) group.

Oxidative Degradation Pathways

Forced degradation studies on lorazepam have utilized oxidizing agents such as hydrogen peroxide (H2O2) to investigate its oxidative stability. austinpublishinggroup.com Benzodiazepines can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. In the case of this compound, the N-(2-hydroxyethyl) side chain presents an additional site for oxidative attack. The primary alcohol in this group could be oxidized to an aldehyde and subsequently to a carboxylic acid.

A study on the degradation of 17 benzodiazepines using a UV/H2O2 treatment showed that hydroxylation induced by hydroxyl radicals is a main reaction pathway. frontiersin.org While this compound was not included in this study, it suggests that similar oxidative pathways involving hydroxylation on the aromatic rings or the benzodiazepine nucleus could occur.

Photolytic Degradation and Light Stability

Photostability is a critical parameter for pharmaceutical compounds. Lorazepam has been shown to be sensitive to UV light, leading to the formation of degradation products. austinpublishinggroup.com Forced degradation studies on lorazepam have been conducted under photolytic conditions, revealing its susceptibility to light-induced degradation. austinpublishinggroup.com It is reasonable to assume that this compound would also exhibit sensitivity to light, potentially undergoing photochemical reactions such as ring contraction, rearrangement, or cleavage, similar to other benzodiazepines. The presence of the chromophoric system in the benzodiazepine structure is the primary determinant of its photolability.

Thermal Degradation and Rearrangement Processes

Thermal stress can induce degradation and rearrangement in benzodiazepines. For lorazepam, thermal degradation has been reported to produce various impurities, including Impurity E, which has been identified as [6-Chloro-4-(2-chlorophenyl)-2-quinazolin]carboxaldehyde. austinpublishinggroup.compharmaffiliates.com This indicates that thermal stress can lead to a rearrangement of the benzodiazepine ring. A safety data sheet for lorazepam also indicates that thermal decomposition may produce carbon oxides, nitrogen oxides, and chlorides. fresenius-kabi.us

The N-(2-hydroxyethyl) substituent in this compound could also be susceptible to thermal degradation. For instance, studies on the thermal decomposition of monoethanolamine, which has a similar structure to the substituent, show complex degradation pathways. whiterose.ac.uk Therefore, in addition to the degradation of the benzodiazepine core, thermal stress on this compound could potentially lead to reactions involving the side chain, such as dehydration or cleavage.

Characterization of Degradation Products and Impurities

The characterization of degradation products is essential for understanding the stability of a compound. For lorazepam, several impurities have been identified and are available as reference standards. These include compounds resulting from both synthesis and degradation. pharmaffiliates.com

Table of Known Lorazepam Impurities Relevant to Degradation

| Impurity Name | Chemical Name | Potential Origin |

| Lorazepam Impurity A | (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone | Hydrolytic degradation |

| Lorazepam Impurity C | 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-4-oxide-2H-1,4-benzodiazepin-2-one | Oxidative degradation |

| Lorazepam Impurity D | 7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-2H-1,4-benzodiazepin-2,3-(1H)-dione | Degradation |

| Lorazepam Impurity E | [6-Chloro-4-(2-chlorophenyl)-2-quinazolin]carboxaldehyde | Thermal degradation |

Source: pharmaffiliates.com

For this compound, a comprehensive characterization of its specific degradation products and impurities is not publicly documented. Such a characterization would necessitate forced degradation studies followed by the isolation and structural elucidation of the resulting products using techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Strategies for Enhancing Chemical Stability in Research Formulations

The inherent stability of a molecule like this compound can be significantly influenced by its formulation. For research purposes, maintaining the integrity of the compound in a prepared solution or mixture is paramount. Based on formulation strategies for poorly water-soluble drugs and the known sensitivities of the parent compound lorazepam, several approaches can be employed to enhance the chemical stability of this compound in research formulations. upertis.ac.id

One primary strategy involves the use of cosolvents . The solubility and stability of benzodiazepines can be improved by incorporating water-miscible organic solvents into aqueous formulations. researchgate.net For instance, mixtures of polyethylene (B3416737) glycol (PEG) and glycerol (B35011) have been shown to create a stable environment for lorazepam. eur.nl Propylene (B89431) glycol is another solvent that can be used, although sometimes in minimal amounts, to ensure adequate stability. eur.nl

Micellar solubilization using non-ionic surfactants is another effective technique. researchgate.net Surfactants form micelles that can encapsulate the drug, protecting it from the bulk environment and potentially hydrolytic degradation. However, taste and smell can be a limiting factor in some applications. eur.nl

The use of cyclodextrins presents a promising approach for enhancing stability. These cyclic oligosaccharides can form inclusion complexes with guest molecules, shielding them from degradative environmental factors. researchgate.net Studies on lorazepam have explored the use of cyclodextrins, which showed initial physical stability. eur.nl

For solid formulations, or when preparing particles for suspension, polymeric protection can be a viable strategy. Coating the active pharmaceutical ingredient with a polymer that has a high glass transition temperature can create a barrier against environmental moisture and other reactants. google.com

Furthermore, controlling the pH of the formulation is a fundamental strategy. Lorazepam is known to be sensitive to both acidic and basic conditions, which can catalyze hydrolysis. eur.nl Therefore, buffering the formulation to a pH where the molecule exhibits maximum stability is crucial.

Temperature is another critical factor. Stability studies of lorazepam consistently demonstrate temperature-dependent degradation. eur.nl Therefore, storage of research formulations at controlled, and often refrigerated, temperatures is a straightforward yet effective method to slow down degradation processes. eur.nlnih.gov

Below are tables summarizing stability data for lorazepam formulations, which can serve as a reference for designing stable research formulations of this compound.

Table 1: Stability of Extemporaneously Prepared Lorazepam Suspension (1 mg/mL)

| Formulation Source | Storage Temperature (°C) | Initial Concentration (mg/mL) | Concentration at Day 63 (%) | Concentration at Day 91 (%) | Stability |

| Mylan Tablets | 4 | 0.98 | 97.0 | 96.8 | Stable |

| Mylan Tablets | 22 | 0.98 | 94.0 | 94.2 | Stable |

| Watson Tablets | 4 | 1.04 | 102.1 | 99.4 | Stable |

| Watson Tablets | 22 | 1.03 | 90.9 | 88.9 | Unstable |

Data adapted from a study on extemporaneously prepared lorazepam suspensions. nih.govresearchgate.net The study found that both suspensions were stable for 63 days at both temperatures and for 91 days when refrigerated. The suspension from Watson tablets was considered unstable at room temperature by day 91. nih.govresearchgate.net

Table 2: Influence of Formulation Strategy on Lorazepam Stability

| Formulation Strategy | Key Excipients | Observation |

| Organic Solvent Based | Polyethylene glycol, glycerol, propylene glycol | Physically and chemically stable for 12 months at 4°C. eur.nl |

| Cyclodextrin Based | Cyclodextrins | Physically stable, but lorazepam content declined to 90% within five months. eur.nl |

| Non-ionic Surfactants | Polysorbate 80, sorbitan (B8754009) monooleate | Development discontinued (B1498344) due to taste problems. eur.nl |

This table is based on a study that explored different formulation strategies for a liquid form of lorazepam. eur.nl

N 2 Hydroxyethyl Lorazepam As a Research Tool and Reference Standard

Utility in Pharmacological Probe Development

While direct research on N-(2-Hydroxyethyl)lorazepam as a pharmacological probe is limited, its structural relationship to lorazepam provides a basis for its potential utility. Lorazepam exerts its effects by binding to GABA-A receptors in the central nervous system. nih.gov this compound, as a derivative, could be synthesized with isotopic labels (e.g., deuterium (B1214612), carbon-13) to serve as a tracer in receptor binding assays and positron emission tomography (PET) imaging studies. Such labeled compounds are invaluable for investigating the distribution and density of benzodiazepine (B76468) receptors in the brain, which can elucidate the mechanisms of action of both parent drugs and their metabolites.

The introduction of the 2-hydroxyethyl group at the N1 position of the benzodiazepine ring can alter the compound's polarity and pharmacokinetic profile. This modification can be exploited to study structure-activity relationships (SAR) at the benzodiazepine binding site of the GABA-A receptor. By comparing the binding affinity and functional activity of this compound with lorazepam and other derivatives, researchers can gain insights into the molecular interactions that govern the pharmacological effects of this class of drugs.

Application in Analytical Method Development for Related Compounds

The development of robust and sensitive analytical methods is crucial for the accurate quantification of drugs and their metabolites in biological matrices. This compound serves as a valuable reference standard in the development and validation of such methods for lorazepam and its related compounds. Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of benzodiazepines. nih.govnih.govmedipol.edu.tr

In these analytical methods, this compound can be used as an internal standard. An ideal internal standard should have similar chemical and physical properties to the analyte of interest but a different mass-to-charge ratio to be distinguishable by the detector. The structural similarity of this compound to lorazepam ensures that it behaves similarly during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), minimizing variability and improving the accuracy and precision of the quantification of lorazepam and its primary metabolite, lorazepam glucuronide. oup.comnih.gov

Below is an interactive data table summarizing typical parameters for an LC-MS/MS method for the analysis of lorazepam, where a related compound like this compound could be utilized as an internal standard.

| Parameter | Value |

| Analytical Technique | LC-MS/MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) for Lorazepam | 321.0 |

| Product Ion (m/z) for Lorazepam | 275.0 |

| Internal Standard | This compound (hypothetical) |

| Precursor Ion (m/z) for IS | 365.0 (hypothetical) |

| Product Ion (m/z) for IS | 319.0 (hypothetical) |

| Linearity Range | 0.5 - 100 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Extraction Method | Solid-Phase Extraction (SPE) |

Role in Medicinal Chemistry Research as a Synthetic Intermediate or Target

In medicinal chemistry, this compound can be a key molecule, serving either as a synthetic intermediate for more complex derivatives or as a target molecule itself in the exploration of novel benzodiazepines. The synthesis of lorazepam involves a multi-step process, and the introduction of a hydroxyethyl (B10761427) group at the N1 position can be achieved through various synthetic routes. patsnap.comresearchgate.netgpatindia.com

The hydroxyl group in this compound provides a reactive site for further chemical modifications. This allows medicinal chemists to synthesize a library of new lorazepam analogues with diverse physicochemical properties. For instance, the hydroxyl group can be esterified or etherified to create prodrugs with altered solubility, stability, or pharmacokinetic profiles. These new chemical entities can then be screened for improved therapeutic properties, such as enhanced oral bioavailability, longer duration of action, or reduced side effects.

Significance as a Metabolite Reference Standard

The primary metabolic pathway of lorazepam in humans is glucuronidation at the 3-hydroxy position, forming the inactive metabolite lorazepam glucuronide. researchgate.netnih.govhud.ac.uk However, minor metabolites are also formed, and the identification and quantification of all metabolites are essential for a comprehensive understanding of a drug's disposition. While this compound is not a major metabolite of lorazepam, its availability as a reference standard is crucial for metabolic studies.

In toxicological and pharmacokinetic studies, analytical methods are developed to screen for a wide range of potential metabolites. The availability of a certified reference standard of this compound allows for its unambiguous identification and accurate quantification in biological samples. This is particularly important in forensic toxicology, where the presence of specific metabolites can provide evidence of drug use. The use of deuterated analogues of potential metabolites, including this compound, can aid in their identification in complex matrices using LC-MS/MS. nih.govhud.ac.uk

Future Research Directions and Unexplored Avenues for N 2 Hydroxyethyl Lorazepam

Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

Future investigations into the mechanism of action of N-(2-Hydroxyethyl)lorazepam would benefit significantly from the application of advanced spectroscopic and imaging techniques. While the general mechanism of benzodiazepines involves modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the specific interactions and downstream effects of this compound are not well-defined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR spectroscopy could provide detailed structural information and insights into the dynamics of this compound and its interaction with biomolecules. nih.gov Saturation Transfer Difference (STD) NMR, for instance, is a powerful technique to study the binding of ligands to receptors, and could be employed to characterize the binding epitope of this compound with GABA-A receptor subunits. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is crucial for identifying and quantifying metabolites of lorazepam and its derivatives. nih.govnih.govhud.ac.uk Future studies could employ LC-MS/MS to investigate the metabolic fate of this compound in various in vitro systems, providing a clearer picture of its biotransformation pathways. nih.govhud.ac.uk

Functional Magnetic Resonance Imaging (fMRI): Neuroimaging techniques like fMRI have been used to study the effects of lorazepam on brain activity. frontiersin.orgbmj.comresearchgate.netnih.gov Similar studies could be designed to observe the modulatory effects of this compound on brain activation patterns in response to specific stimuli in non-human models, offering a systems-level understanding of its pharmacological action. frontiersin.orgresearchgate.net

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting the Structure-Activity Relationship (SAR) of novel compounds. For this compound, these methods can provide valuable hypotheses about its interaction with the GABA-A receptor and guide the synthesis of new derivatives with potentially enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been successfully applied to various series of benzodiazepine (B76468) derivatives to correlate their physicochemical properties with biological activity. nih.govresearchgate.netchemisgroup.usnih.gov A QSAR model could be developed incorporating this compound and other analogues to predict their binding affinities and functional activities. nih.gov Key descriptors in such models often include electronic, steric, and hydrophobic parameters.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound at the benzodiazepine binding site of the GABA-A receptor. eurjchem.comresearchgate.netnih.govicbcongress.comresearchgate.net By comparing the docking scores and interaction patterns of this compound with those of lorazepam and other known ligands, researchers can gain insights into the influence of the N-1 hydroxyethyl (B10761427) substituent on receptor binding. eurjchem.comnih.gov

| Computational Method | Application for this compound | Potential Insights |

| QSAR | Development of a predictive model for a series of N-1 substituted lorazepam derivatives. | Elucidation of key physicochemical properties influencing receptor affinity and activity. |

| Molecular Docking | Prediction of the binding orientation and affinity within the GABA-A receptor binding pocket. | Understanding the role of the hydroxyethyl group in receptor interaction and potential for improved binding. |

Development of Novel Biosensors for Detection in Research Contexts

The ability to detect and quantify this compound in various research matrices is essential for in vitro pharmacological studies. The development of novel biosensors offers a promising avenue for rapid, sensitive, and selective detection. tandfonline.comtandfonline.com

Electrochemical Sensors: Electrochemical sensors, including those based on modified electrodes, have been developed for the detection of lorazepam. abechem.comsrce.hrnih.govresearchgate.netscispace.com Future research could focus on designing electrochemical sensors with molecularly imprinted polymers (MIPs) or specific biorecognition elements that are highly selective for this compound. researchgate.netscispace.com

Nanomaterial-Based Biosensors: The integration of nanomaterials, such as gold nanoparticles or quantum dots, can significantly enhance the sensitivity and performance of biosensors. researchgate.net A nanobiosensor could be developed for the fluorescent or colorimetric detection of this compound, enabling high-throughput screening in research applications. tandfonline.com

| Sensor Type | Principle | Potential Application for this compound |

| Electrochemical Sensor | Measures changes in electrical properties upon binding of the analyte. | Quantification in in vitro assay buffers and cell culture media. |

| Nanomaterial-Based Biosensor | Utilizes the unique optical or electrical properties of nanomaterials for signal transduction. | High-sensitivity detection for mechanistic studies at low concentrations. |

Investigation of this compound in Complex Biological Systems (non-human, in vitro)

To understand the pharmacological profile of this compound, it is crucial to investigate its behavior in complex biological systems in a non-human, in vitro setting.

Metabolism Studies: The primary metabolic pathway for lorazepam is glucuronidation. nih.govdrugbank.comdroracle.ai In vitro studies using liver microsomes from various species could be conducted to determine if the N-(2-hydroxyethyl) group alters the metabolic profile of the molecule compared to its parent compound. nih.gov This would involve identifying the metabolites formed and the enzymes responsible for their formation.

Receptor Binding and Function Assays: Radioligand binding assays using cell lines expressing different subtypes of the GABA-A receptor can be employed to determine the binding affinity and selectivity of this compound. Furthermore, electrophysiological techniques, such as patch-clamp recordings in cultured neurons, can be used to assess its functional activity as a modulator of GABA-A receptor function.

Cell-Based Assays: The effects of this compound on cellular processes can be investigated using various cell-based assays. For example, its impact on neuronal firing patterns can be studied in primary neuronal cultures.

Exploration of Unconventional Synthetic Routes and Derivatizations

The exploration of novel synthetic methodologies can lead to more efficient and versatile ways to produce this compound and its derivatives.

Unconventional Synthetic Routes: While classical methods for the synthesis of benzodiazepines are well-established, there is room for the development of more sustainable and efficient approaches. researchgate.net This could include the use of novel catalysts, microwave-assisted synthesis, or flow chemistry techniques to improve reaction times and yields. tandfonline.commdpi.comnih.gov